4-(Aminomethyl)benzaldehyde

Catalog No.
S3475412
CAS No.
186685-87-0
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)benzaldehyde

CAS Number

186685-87-0

Product Name

4-(Aminomethyl)benzaldehyde

IUPAC Name

4-(aminomethyl)benzaldehyde

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5,9H2

InChI Key

WTOVNDAVEOVZAL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)C=O

Canonical SMILES

C1=CC(=CC=C1CN)C=O

4-(Aminomethyl)benzaldehyde is an organic compound with the molecular formula C8H9NO\text{C}_8\text{H}_9\text{NO}. It features a benzaldehyde ring substituted with an aminomethyl group (-CH₂NH₂) at the para position. This structure imparts unique chemical properties, making it a versatile intermediate in organic synthesis. The compound is known for its role in various

  • Oxidation: The aldehyde group can be oxidized to form 4-(aminomethyl)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield 4-(aminomethyl)benzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aminomethyl group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used .

Major Products Formed

  • Oxidation: 4-(Aminomethyl)benzoic acid
  • Reduction: 4-(Aminomethyl)benzyl alcohol
  • Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.

Research indicates that 4-(Aminomethyl)benzaldehyde exhibits potential biological activity. It serves as a building block in the synthesis of biologically active molecules, which may have therapeutic applications. Its reactivity allows it to form Schiff bases with aldehydes and ketones, facilitating the synthesis of complex organic molecules that could possess pharmacological properties .

Several synthetic routes exist for producing 4-(Aminomethyl)benzaldehyde:

  • Reaction with Hydroxylamine: One common method involves reacting 4-formylbenzoic acid or its derivatives with hydroxylamine to form an oxime, which is then reduced using hydrogen in the presence of sodium hydroxide.
  • Catalytic Reduction: In industrial settings, catalytic reduction methods are frequently employed. For example, methyl 4-formylbenzoate can be reduced using a Raney nickel catalyst in the presence of ammonia .

4-(Aminomethyl)benzaldehyde has diverse applications across various fields:

  • Organic Synthesis: It is widely used as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Polymer Production: The compound is utilized in producing polymers and other industrial chemicals.
  • Biological Research: It serves as a precursor for synthesizing biologically active compounds, contributing to drug development and therapeutic research .

The interaction studies involving 4-(Aminomethyl)benzaldehyde focus on its ability to form imines and other derivatives through reactions with various molecular targets. These interactions are crucial for understanding its role in organic synthesis and potential biological effects. The aminomethyl group enhances its reactivity, allowing it to participate in multiple pathways that are significant for drug discovery and development .

Several compounds share structural similarities with 4-(Aminomethyl)benzaldehyde, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-AminobenzaldehydeLacks the aminomethyl groupUsed in dye synthesis and as a reagent
4-Formylbenzoic acidContains a carboxyl group instead of an aminomethyl groupUsed in organic synthesis as a precursor
4-NitrobenzaldehydeContains a nitro group instead of an aminomethyl groupKnown for its use in explosives and dyes

Uniqueness: The presence of both an aldehyde and an aminomethyl group in 4-(Aminomethyl)benzaldehyde provides it with distinct reactivity and versatility that are not found in these similar compounds. This dual functionality makes it particularly valuable as an intermediate in synthesizing a wide range of organic compounds .

XLogP3

0.7

Dates

Modify: 2023-07-26

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